molecular formula C15H18N4O2S B3128718 Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone CAS No. 338967-55-8

Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone

Cat. No. B3128718
CAS RN: 338967-55-8
M. Wt: 318.4 g/mol
InChI Key: SXXGNLFHPKYUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone, also known as Methyl PMS, is a sulfonyl-containing compound that has gained significant attention in scientific research due to its potential therapeutic applications. Methyl PMS is a synthetic molecule that was first synthesized in the 1990s and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone PMS has been studied for its potential therapeutic applications in various disease states, including cancer, inflammation, and neurological disorders. One of the significant advantages of Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone PMS is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders.

Mechanism of Action

Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone PMS has been shown to inhibit the activity of several enzymes, including phosphodiesterases and protein kinases. These enzymes play a crucial role in various cellular processes, including cell proliferation and inflammation. By inhibiting these enzymes, Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone PMS can modulate cellular signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone PMS has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone PMS has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone PMS has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone PMS is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. Additionally, Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone PMS is relatively stable and can be produced in large quantities, making it a useful tool for laboratory experiments. However, one of the limitations of Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone PMS is its limited solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.

Future Directions

There are several potential future directions for the study of Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone PMS. One area of research is the development of novel derivatives of Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone PMS with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanism of action of Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone PMS and its potential therapeutic applications in various disease states. Finally, the development of new delivery methods for Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone PMS could improve its efficacy and reduce potential side effects.
Conclusion:
Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone PMS has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the treatment of various disease states. Further studies are needed to elucidate the precise mechanism of action of Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone PMS and its potential therapeutic applications in various disease states.

properties

IUPAC Name

4-(methylsulfonylmethyl)-2-pyridin-3-yl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-22(20,21)11-13-9-14(19-7-2-3-8-19)18-15(17-13)12-5-4-6-16-10-12/h4-6,9-10H,2-3,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXGNLFHPKYUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone
Reactant of Route 2
Reactant of Route 2
Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone
Reactant of Route 3
Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone
Reactant of Route 4
Reactant of Route 4
Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone
Reactant of Route 5
Reactant of Route 5
Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone
Reactant of Route 6
Reactant of Route 6
Methyl [2-(3-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.